tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a nitrophenoxycarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the nitrophenoxycarbonyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitrophenoxycarbonyl moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((((4-nitrophenoxy)carbonyl)oxy)methyl)piperidine-1-carboxylate is unique due to the presence of the nitrophenoxycarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the piperidine ring.
Properties
IUPAC Name |
tert-butyl 4-[(4-nitrophenoxy)carbonyloxymethyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O7/c1-18(2,3)27-16(21)19-10-8-13(9-11-19)12-25-17(22)26-15-6-4-14(5-7-15)20(23)24/h4-7,13H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYMSZFFZJNIMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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